

A Comparative Guide to the Purity of Commercially Available Quinine Sulfate Standards

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Compound of Interest

Compound Name: Quinine sulfate

Cat. No.: B1245458

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For researchers, scientists, and professionals in drug development, the accuracy of analytical measurements is paramount. The quality of a reference standard directly impacts the reliability of these measurements. This guide provides a comparative assessment of the purity of commercially available **quinine sulfate** standards, supported by experimental data and detailed analytical protocols.

Quinine sulfate, a critical antimalarial agent and a common fluorescence standard, is offered as a reference material by various suppliers. While all reputable suppliers provide a Certificate of Analysis (CoA) detailing the purity and impurity profile of a specific lot, these values can vary between suppliers and even between different lots from the same supplier. This guide aims to provide a general overview and equip the user with the necessary tools to assess and compare these standards effectively.

Comparison of Quinine Sulfate Standards

The purity of a **quinine sulfate** standard is primarily determined by assays such as High-Performance Liquid Chromatography (HPLC) and titration. The most common and significant impurity is dihydro**quinine sulfate**, a structurally similar compound that can interfere with analytical methods. Other related cinchona alkaloids may also be present in trace amounts.^[1]
^[2]

Below is a summary of purity data compiled from publicly available Certificates of Analysis and product information from various suppliers. It is crucial to note that these values are for specific lots and may not reflect the current batches available. Always refer to the CoA provided with the purchased standard.

Supplier/Pharmacopeia	Product/Grade	Stated Purity/Assay Value	Key Impurity Information	Analytical Method
Thermo Fisher Scientific	Quinine sulfate dihydrate, USP	100.7% (on anhydrous basis) [3]	Dihydroquinine sulfate: 6.9%[3]	Titration with HClO ₄ [3]
British Pharmacopoeia (BP)	Quinine sulfate	96.8% ((C ₂₀ H ₂₄ N ₂ O ₂) ₂ , H ₂ SO ₄ ·2H ₂ O)[4]	Not specified in the available data	Not specified
United States Pharmacopeia (USP)	Quinine Sulfate RS	Assay: 99.0% to 101.0% (on anhydrous basis) [3][5]	Dihydroquinine sulfate: ≤10.0% [3]	HPLC, Titration[3][5]
Agilent Technologies	Quinine Standard for FLD	1.00 ± 0.01 µg/mL (as quinine)[1][2]	Not specified in the available data	Gravimetric
Sigma-Aldrich (Supelco)	Quinine sulfate, USP Reference Standard	Conforms to USP specifications	Conforms to USP specifications	As per USP monograph
NIST	SRM 936a (Quinine Sulfate Dihydrate)	Not certified for chemical purity	Contains 1.515% of an impurity, believed to be dihydroquinine sulfate dihydrate[6]	HPLC[6]
Briti Scientific	Quinine sulphate Reference standard, AnStan®	>99%[7]	Not specified in the available data	GC[7]

Experimental Protocols

Accurate assessment of **quinine sulfate** purity relies on robust analytical methodologies. The following are detailed protocols for the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the most prevalent method for separating and quantifying **quinine sulfate** and its related impurities, particularly dihydroquinine.^{[1][2][8]}

Objective: To determine the percentage purity of **quinine sulfate** and quantify the levels of dihydroquinine and other related impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)^[8]

Reagents:

- Acetonitrile, HPLC grade
- Water, HPLC grade
- Phosphoric acid^[8] or Trifluoroacetic acid (TFA)^[1]
- **Quinine sulfate** reference standard
- Dihydroquinine reference standard

Chromatographic Conditions (Example):^[8]

- Mobile Phase: Acetonitrile:Water (60:40) with 0.1% phosphoric acid
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C^[3]

- Detection Wavelength: 254 nm[8]
- Injection Volume: 10 μ L

Standard Solution Preparation:

- Accurately weigh about 25 mg of the **quinine sulfate** reference standard and transfer to a 25 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase.

Sample Solution Preparation:

- Accurately weigh about 25 mg of the commercial **quinine sulfate** standard being tested and transfer to a 25 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase.

Procedure:

- Inject the standard solution and the sample solution into the HPLC system.
- Record the chromatograms and identify the peaks for quinine and dihydroquinine based on their retention times, which are approximately 5.5 minutes for quinine under these conditions.[8]
- Calculate the percentage purity of the **quinine sulfate** and the percentage of dihydroquinine in the sample by comparing the peak areas with those of the reference standards.

Spectrofluorometry for Quantification

Fluorescence spectroscopy is a highly sensitive method for the quantitative analysis of **quinine sulfate**. [4][7][9]

Objective: To determine the concentration of a **quinine sulfate** solution, which can be used to verify the stated concentration of a standard solution.

Instrumentation:

- Spectrofluorometer

Reagents:

- **Quinine sulfate** reference standard
- 0.1 N Sulfuric Acid

Standard Solution Preparation:

- Prepare a stock solution of 100 µg/mL **quinine sulfate** in 0.1 N sulfuric acid.
- From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 10 µg/mL by serial dilution with 0.1 N sulfuric acid.

Sample Solution Preparation:

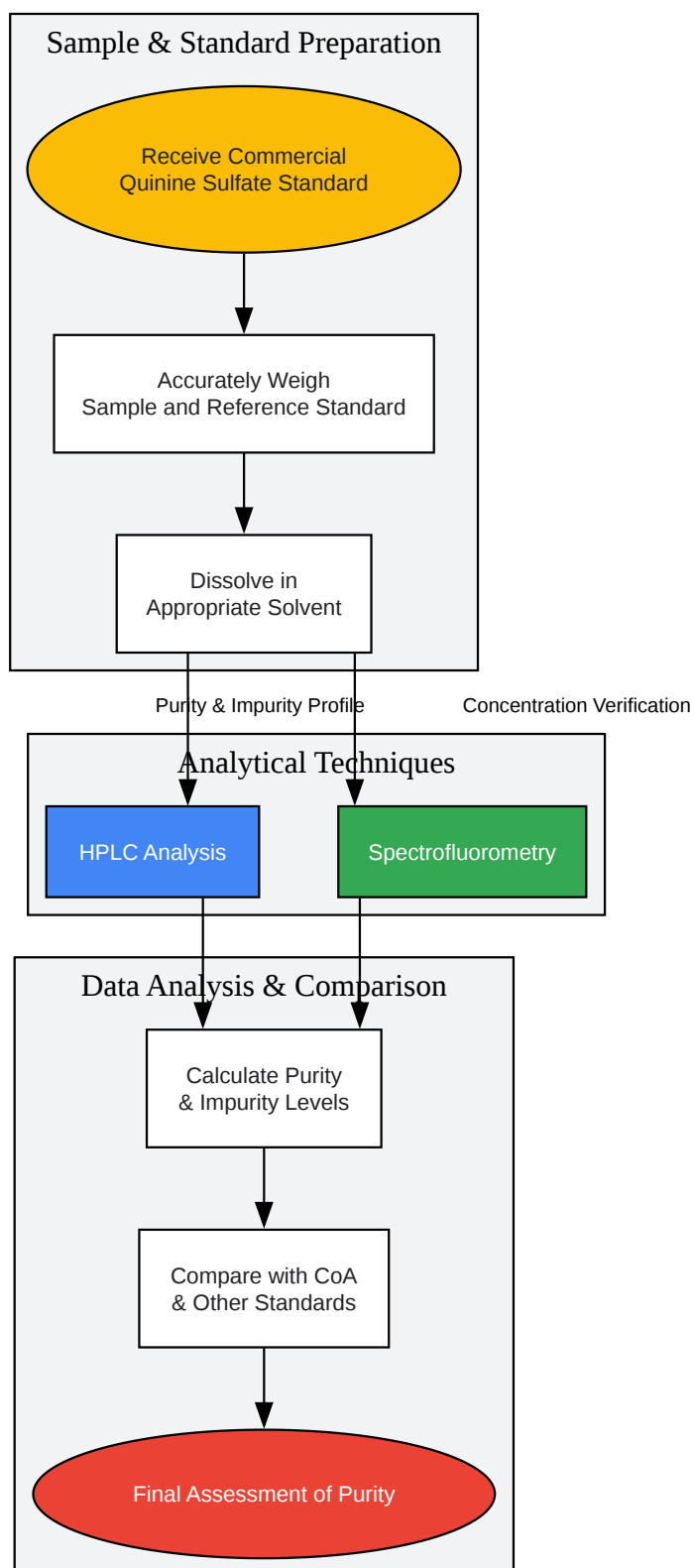
- Prepare a solution of the commercial **quinine sulfate** standard in 0.1 N sulfuric acid with an expected concentration within the calibration range.

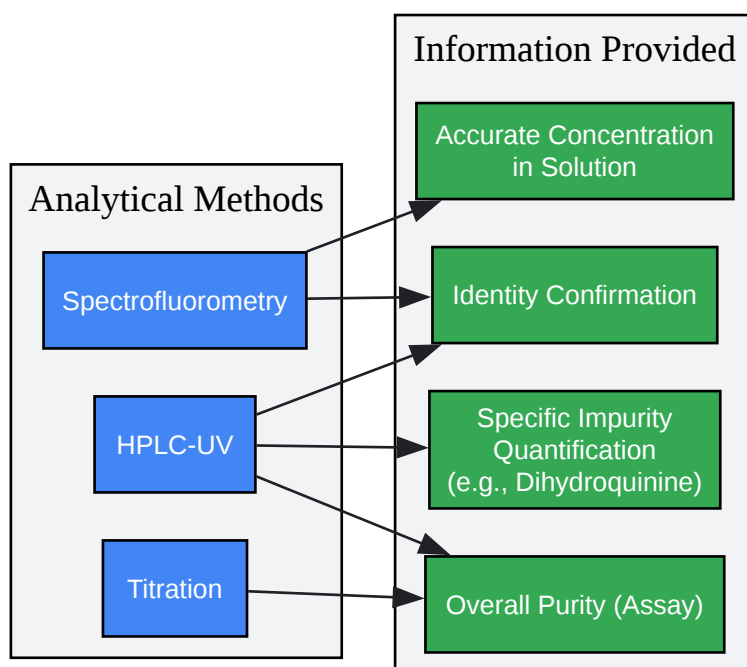
Procedure:

- Set the excitation wavelength of the spectrofluorometer to 350 nm and the emission wavelength to 450 nm.[\[10\]](#)
- Measure the fluorescence intensity of the blank (0.1 N sulfuric acid), the calibration standards, and the sample solution.
- Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the calibration standards.
- Determine the concentration of the sample solution from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for assessing **quinine sulfate** purity and the relationship between analytical techniques and the information they provide.





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